N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Similar imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in neurodegenerative diseases and inflammatory responses.
Biochemical Pathways
The inhibition of AChE and BChE can affect the cholinergic system, which plays a key role in memory and cognition. By inhibiting these enzymes, the compound could potentially slow the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby alleviating symptoms of neurodegenerative diseases . Inhibition of LOX, on the other hand, can disrupt the metabolism of arachidonic acid, a key player in inflammation and immune response .
Pharmacokinetics
A study on similar imidazo[1,2-a]pyridine derivatives suggests that they may have good antifungal activity and moderate toxicity . Further in-vitro toxicity studies would be needed to understand the real-time toxic level .
Result of Action
The inhibition of AChE, BChE, and LOX by this compound could lead to enhanced acetylcholine levels in the brain, potentially improving memory and cognition in neurodegenerative diseases. Additionally, the inhibition of LOX could lead to reduced inflammation .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds it belongs to, are known to interact with various enzymes and proteins
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant results against various cancer cell lines . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, and Vilsmeier-Haack reactions to introduce various functional groups . These methods are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often employ halogenating agents or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions vary but often involve temperatures ranging from room temperature to reflux conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in the development of pharmaceuticals and materials .
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar heterocyclic structure and is used in medicinal chemistry for drug development.
Imidazo[1,2-a]pyridine: Another related compound with applications in pharmaceutical and materials science.
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Used in the synthesis of iron(II) complexes for various applications.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of imidazo[1,2-a]pyridine and benzo[c][1,2,5]thiadiazole moieties, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-12H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGVHAHCBNIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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